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Introduction

For over six decades, amphotericin B deoxycholate has remained a cornerstone in the
treatment of life-threatening systemic fungal infections. Despite the advent of newer antifungal
agents, its broad spectrum of activity and fungicidal nature have ensured its continued
relevance in the clinical setting. This in-depth technical guide provides a comprehensive
overview of the discovery, historical development, and mechanism of action of amphotericin B
deoxycholate, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The story of amphotericin B begins in 1955 at the Squibb Institute for Medical Research.[1]
Scientists isolating actinomycetes from a soil sample collected from the Orinoco River region in
Venezuela discovered a filamentous bacterium, Streptomyces nodosus, that produced two
antifungal compounds: amphotericin A and the more potent amphotericin B.[1] Due to its poor
water solubility, a formulation with the bile salt sodium deoxycholate was developed, creating a
colloidal suspension suitable for intravenous administration. This formulation, known as
amphotericin B deoxycholate, was introduced into medical use in 1958 and quickly became
the "gold standard" for treating severe fungal infections.[1]

The development of amphotericin B deoxycholate was a landmark in antifungal therapy,
offering the first effective treatment for many previously fatal invasive mycoses. However, its
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use was often limited by significant toxicities, particularly nephrotoxicity and infusion-related
reactions. This challenge spurred the later development of lipid-based formulations of
amphotericin B in the 1980s and 1990s, designed to reduce its toxicity profile while maintaining
its efficacy.

Mechanism of Action

Amphotericin B deoxycholate exerts its fungicidal effect primarily by targeting the fungal cell
membrane. Its mechanism of action can be broken down into several key steps:

» Binding to Ergosterol: The amphotericin B molecule has a high affinity for ergosterol, the
primary sterol component of fungal cell membranes. It binds to ergosterol, forming
aggregates within the membrane.

o Pore Formation: These aggregates create transmembrane channels or pores.

» lon Leakage: The formation of these pores disrupts the osmotic integrity of the fungal cell
membrane, leading to the leakage of intracellular ions, such as potassium (K+), sodium
(Na+), hydrogen (H+), and chloride (CI-), as well as other small molecules.[2]

o Cell Death: This rapid loss of essential intracellular components ultimately leads to fungal
cell death.

In addition to its primary membrane-disrupting activity, evidence suggests that amphotericin B
also induces oxidative stress within the fungal cell, contributing to its fungicidal effect.[2][3]
Furthermore, at therapeutic concentrations, amphotericin B can induce apoptosis-like cell
death in fungi, characterized by DNA fragmentation and chromatin condensation.

The toxicity of amphotericin B deoxycholate in humans is attributed to its ability to also bind
to cholesterol, the predominant sterol in mammalian cell membranes, although with a lower
affinity than for ergosterol.[2] This interaction can lead to similar pore formation and ion leakage
in host cells, particularly in the kidneys, explaining its significant nephrotoxic potential.

Quantitative Data
Table 1: In Vitro Antifungal Activity of Amphotericin B
Deoxycholate (MIC in pg/mL)
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Fungal Species MIC Range MICso MICoo
Candida albicans 0.03-2.0 0.5 1.0
Candida glabrata 0.12-2.0 1.0 2.0
Candida parapsilosis 0.03-2.0 0.5 1.0
Candida tropicalis 0.06-4.0 1.0 2.0
Candida krusei 0.25-8.0 2.0 4.0
Cryptococcus

neoformarns 0.12-1.0 0.25 0.5
Aspergillus fumigatus 0.25-2.0 1.0 2.0
Aspergillus flavus 05-4.0 1.0 2.0
Aspergillus niger 0.5-4.0 1.0 2.0
Aspergillus terreus 1.0-8.0 2.0 4.0
Mucor spp. 0.12-2.0 0.5 1.0
Rhizopus spp. 0.25-4.0 1.0 2.0

MIC values can vary depending on the testing methodology and specific isolates.

Table 2: Pharmacokinetic Parameters of Amphotericin B
Deoxycholate in Humans (Single Intravenous Dose)
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Parameter Value Unit

Cmax (Maximum

Concentration) 05-20 H/ml-
AUC (Area Under the Curve) 15-30 pg-h/mL
Vd (Volume of Distribution) ~4 L/kg

CL (Clearance) 05-15 mL/min/kg
t% (Half-life), initial 24 hours

t¥2 (Half-life), terminal ~15 days

Pharmacokinetic parameters can be influenced by factors such as dose, infusion rate, and
patient's clinical condition.

Table 3: Incidence of Key Adverse Effects of

Amphotericin B Deoxycholate

Adverse Effect Incidence
Infusion-Related Reactions (fever, chills) 50-90%
Nephrotoxicity (increase in serum creatinine) 30-80%
Hypokalemia 20-50%
Anemia 15-30%

The incidence of adverse effects can be managed with premedication, hydration, and
electrolyte monitoring.

Experimental Protocols
Isolation and Purification of Amphotericin B from
Streptomyces nodosus

Objective: To isolate and purify amphotericin B from a fermentation culture of Streptomyces
nodosus.
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Methodology:

Fermentation:Streptomyces nodosus is cultured in a suitable fermentation medium under
optimized conditions (e.g., temperature, pH, aeration) to promote the production of
amphotericin B.

Mycelial Harvest: The mycelia are harvested from the fermentation broth by filtration or
centrifugation.

Extraction: The mycelial cake is extracted with a suitable organic solvent, such as methanol
or acetone, to solubilize the amphotericin B.

Purification:

o Solvent Extraction: The crude extract is subjected to a series of solvent extractions to
remove impurities.

o Crystallization: The partially purified amphotericin B is crystallized from a suitable solvent
system.

o Chromatography: Further purification can be achieved using chromatographic techniques,
such as column chromatography with a suitable stationary phase.

Characterization: The purified amphotericin B is characterized using analytical techniques
like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear
Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Broth Microdilution Antifungal Susceptibility Testing
(CLSI M27-A3)

Objective: To determine the minimum inhibitory concentration (MIC) of amphotericin B
deoxycholate against a fungal isolate.

Methodology:

o Preparation of Antifungal Stock Solution: A stock solution of amphotericin B deoxycholate
is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
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» Preparation of Microdilution Plates: Serial twofold dilutions of the antifungal stock solution
are prepared in RPMI 1640 medium in 96-well microtiter plates.

e Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared and
adjusted to a specific concentration (e.g., 0.5-2.5 x 103 cells/mL).

 Inoculation: The microtiter plates are inoculated with the fungal suspension.

e Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified
period (e.g., 24-48 hours).

o MIC Determination: The MIC is determined as the lowest concentration of the antifungal
agent that causes a significant inhibition of fungal growth compared to the growth control

well.
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Caption: Workflow of Natural Product Antifungal Drug Discovery and Development.
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Caption: Mechanism of Action of Amphotericin B on Fungal Cells.

Conclusion

The discovery of amphotericin B from Streptomyces nodosus and the development of its
deoxycholate formulation revolutionized the treatment of invasive fungal infections. Its potent,
broad-spectrum fungicidal activity, mediated by its interaction with fungal ergosterol, has saved
countless lives. While its clinical use is challenged by significant toxicities, a thorough
understanding of its historical development, mechanism of action, and pharmacological
properties is crucial for its safe and effective use. The journey of amphotericin B
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deoxycholate serves as a paradigm in natural product drug discovery and continues to inform
the development of new and improved antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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